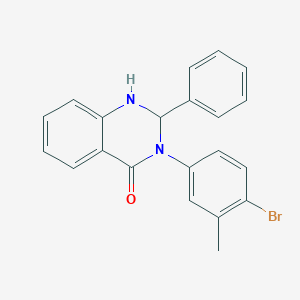![molecular formula C22H27ClN2O3S B298680 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B298680.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide is a chemical compound that is widely used in scientific research. This compound is also known as AC-42 and is a potent and selective inhibitor of the dopamine transporter. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide involves the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can have therapeutic effects in various neurological disorders. It has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions for the research on N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide. One direction is to study its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another direction is to study its mechanism of action in more detail to better understand its effects on dopamine levels in the brain. Additionally, future research could focus on developing more cost-effective synthesis methods for this compound to make it more widely available for scientific research.
合成法
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide involves several steps. The first step is the reaction of 4-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to form N-(4-chlorobenzyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-oxoethyl-1-azepanamine to form the final product, N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide.
科学的研究の応用
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide has been extensively studied in scientific research. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, AC-42 increases the levels of dopamine in the brain, which can have therapeutic effects in various neurological disorders.
特性
製品名 |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C22H27ClN2O3S |
分子量 |
435 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-18-6-12-21(13-7-18)29(27,28)25(16-19-8-10-20(23)11-9-19)17-22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-17H2,1H3 |
InChIキー |
JKGJGTKKQQPHPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCCCCC3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)